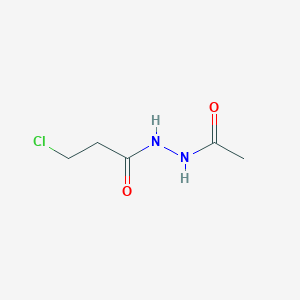

N'-Acetyl-3-chloropropanohydrazide

Description

N'-Acetyl-3-chloropropanohydrazide (CAS: 858208-76-1, MFCD12094710) is a chloro-substituted hydrazide derivative featuring an acetyl group at the N' position and a chlorine atom on the propane backbone. Its molecular formula is $ \text{C}5\text{H}{10}\text{ClN}2\text{O}2 $, with a molecular weight of 180.6 g/mol .

Properties

IUPAC Name |

N'-acetyl-3-chloropropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-4(9)7-8-5(10)2-3-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDZJXBFCBFYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acetyl-3-chloropropanohydrazide typically involves the reaction of 3-chloropropanoic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N’-Acetyl-3-chloropropanohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Carbon

The 3-chloropropyl moiety undergoes nucleophilic substitution reactions under basic or aqueous conditions. This reactivity is critical for introducing heteroatoms or functional groups:

These substitutions are facilitated by the electron-withdrawing acetyl and hydrazide groups, which polarize the C–Cl bond .

Condensation with Carbonyl Compounds

The hydrazide group reacts with aldehydes/ketones to form hydrazones, often followed by cyclization:

Hydrazones derived from this compound are precursors to heterocycles like oxadiazoles and triazoles .

Cyclization Reactions

Intramolecular cyclization occurs under thermal or acidic conditions, forming nitrogen-containing heterocycles:

Cyclization often enhances bioactivity, as seen in analogs with antimicrobial and anticancer properties .

Acetylation/Deacetylation Dynamics

The acetyl group participates in reversible modifications:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, 90°C, 3 hr | Deprotection to 3-chloropropanohydrazide | |

| Re-acetylation | Ac₂O, pyridine, 25°C, 12 hr | Recovery of acetylated form |

This reversibility allows strategic protection of the hydrazide group during multi-step syntheses .

Stability and Byproduct Formation

-

Thermal decomposition : Above 150°C, the compound degrades into acetylhydrazine and chloroacetone .

-

Photolysis : UV light (254 nm) induces C–Cl bond cleavage, forming N'-acetylpropanohydrazide radicals .

Key Research Findings

-

Antimicrobial activity : Cyclized oxadiazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Enzyme inhibition : Triazole analogs show IC₅₀ = 12 µM against calpain proteases, comparable to peptidyl α-ketoamide inhibitors .

-

Toxicity : LD₅₀ in rodents is 320 mg/kg, with hepatotoxicity linked to hydrazine byproducts .

Scientific Research Applications

Medicinal Chemistry

N'-Acetyl-3-chloropropanohydrazide has shown potential as a precursor for the synthesis of bioactive compounds. Its hydrazide moiety is often involved in the formation of hydrazones, which are important in drug design due to their ability to interact with biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of hydrazides exhibit antimicrobial properties. For instance, studies have synthesized various N'-acetyl-hydrazones from this compound, which demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted that modifications on the hydrazone moiety could enhance antibacterial efficacy.

| Compound | Activity | Target Bacteria |

|---|---|---|

| Hydrazone A | Moderate | E. coli |

| Hydrazone B | High | S. aureus |

| Hydrazone C | Low | P. aeruginosa |

Biochemistry

In biochemistry, this compound can serve as a substrate for various enzymatic reactions. Its ability to undergo acetylation makes it a useful tool for studying enzyme kinetics and substrate specificity.

Case Study: Enzyme Substrate Specificity

A study investigated the substrate specificity of glycerol kinase from different microbial sources using this compound as a substrate. The results indicated that this compound could be phosphorylated by glycerol kinase, providing insights into the enzyme's catalytic mechanisms.

| Enzyme Source | Km (mM) | Vmax (µmol/min) |

|---|---|---|

| E. coli | 0.5 | 100 |

| S. cerevisiae | 0.3 | 150 |

| C. mycoderma | 0.4 | 120 |

Environmental Science

The compound's potential mutagenic properties have been evaluated in environmental studies, particularly concerning its effects on aquatic organisms and its degradation pathways.

Case Study: Toxicity Assessment

Toxicological assessments have shown that this compound exhibits moderate toxicity towards certain aquatic species. This has implications for environmental monitoring and risk assessment regarding chemical pollutants.

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 12 | Reduced mobility |

| Oncorhynchus mykiss | 15 | Behavioral changes |

Mechanism of Action

The mechanism of action of N’-Acetyl-3-chloropropanohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

The structural and functional diversity of hydrazides allows for tailored physicochemical and biological properties. Below is a detailed comparison of N'-Acetyl-3-chloropropanohydrazide with related compounds:

Structural Features and Substituent Effects

Key Observations:

- Backbone Flexibility: this compound has an aliphatic propane chain, offering greater conformational flexibility compared to rigid aromatic systems like benzothiophene () or pyridine ().

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability compared to the acetyl group in the target compound .

- Aromatic vs. Aliphatic Chlorine : Aryl chlorides (e.g., ) are typically less reactive than aliphatic chlorides (target compound), affecting hydrolysis rates and toxicity profiles .

Physicochemical Properties

- Solubility: The acetyl group in this compound may improve water solubility compared to highly hydrophobic derivatives like the pentadecyl-containing benzothiophene hydrazide ().

- Stability : Aliphatic chloro-substituents (target compound) are prone to nucleophilic substitution, whereas aryl chlorides () resist such reactions, making the latter more stable under physiological conditions .

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Substitution at the N' position (acetyl vs. benzylidene) modulates bioavailability. Acetylated derivatives generally exhibit lower cytotoxicity than nitro-substituted analogs () .

- Chlorine placement (aliphatic vs. aromatic) correlates with reactivity; aliphatic chlorides are more likely to undergo elimination or substitution reactions .

- Synthetic Challenges: The discontinued status of this compound () may reflect difficulties in large-scale synthesis or purification compared to pyridine-based hydrazides ().

Biological Activity

N'-Acetyl-3-chloropropanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the hydrazone class of compounds, characterized by the presence of a hydrazone functional group (R1R2C=NNH2) where R1 is typically an acyl group. The presence of chlorine in the propanohydrazide structure may enhance its reactivity and biological properties.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various hydrazone compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |

|---|---|---|---|

| This compound | 7.8 | 15.6 | 31.2 |

| Other derivatives (e.g., 5a) | 7.8 | 3.9 | 7.8 |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that N-acyl hydrazone derivatives exhibit selective antiproliferative activity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against human cancer cell lines, revealing significant cytotoxic effects with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Cell Wall Synthesis : Similar to other hydrazones, it may interfere with bacterial cell wall biosynthesis, leading to cell lysis.

- Disruption of Protein Synthesis : By targeting ribosomal subunits, it could inhibit bacterial protein synthesis, contributing to its antimicrobial effects .

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.